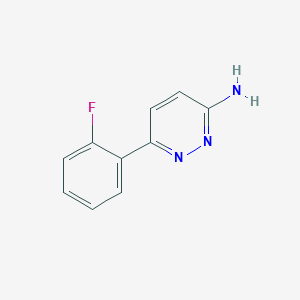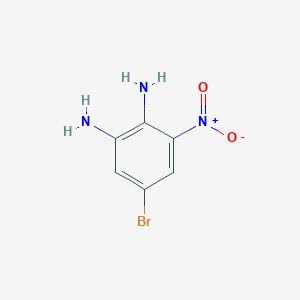
6-(2-Fluorophényl)pyridazin-3-amine
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyridazin-3-amine is a compound with the molecular formula C10H8FN3 . It has a molecular weight of 189.19 .
Synthesis Analysis
There are several methods for synthesizing pyridazinone derivatives, which include 6-(2-Fluorophenyl)pyridazin-3-amine. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 6-(2-Fluorophenyl)pyridazin-3-amine consists of a pyridazinone ring with a fluorophenyl group attached at the 6-position .Chemical Reactions Analysis
Pyridazinone derivatives, including 6-(2-Fluorophenyl)pyridazin-3-amine, can undergo a variety of chemical reactions. For example, they can participate in aza-Diels-Alder reactions with 1,2,3-triazines to produce 6-aryl-pyridazin-3-amines .Physical And Chemical Properties Analysis
6-(2-Fluorophenyl)pyridazin-3-amine has a molecular weight of 189.19 . More detailed physical and chemical properties were not found in the search results.Relevant Papers Several papers have been published on the synthesis and properties of pyridazinone derivatives . These papers provide valuable insights into the chemical properties and potential applications of compounds like 6-(2-Fluorophenyl)pyridazin-3-amine.
Applications De Recherche Scientifique
Activité antimicrobienne
6-(2-Fluorophényl)pyridazin-3-amine a démontré posséder des propriétés antimicrobiennes. Ceci en fait un composé précieux dans le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries et autres micro-organismes .
Effets antidépresseurs et anxiolytiques
Le composé a des applications potentielles dans le traitement de la dépression et de l'anxiété. Sa structure lui permet d'interagir avec les récepteurs du cerveau impliqués dans la régulation de l'humeur, ce qui pourrait conduire à de nouveaux traitements pour ces affections .
Propriétés anti-inflammatoires et analgésiques
La recherche suggère que this compound pourrait être utilisée pour développer des médicaments ayant des effets anti-inflammatoires et analgésiques. Ceci est particulièrement pertinent pour le traitement de la douleur chronique et des maladies inflammatoires .
Potentiel anticancéreux
Le composé a montré des promesses dans des études anticancéreuses. Il pourrait être utilisé pour concevoir de nouveaux médicaments anticancéreux qui ciblent des voies spécifiques impliquées dans la croissance tumorale et la métastase .
Applications cardiovasculaires
This compound peut avoir des applications dans le traitement des maladies cardiovasculaires. Il a été identifié comme un inhibiteur potentiel de la PDE-III, ce qui est pertinent pour des affections comme l'insuffisance cardiaque .
Activité antidiabétique
L'influence du composé sur les voies métaboliques suggère qu'il pourrait être utilisé dans le développement de nouveaux médicaments antidiabétiques, offrant une nouvelle approche de la gestion du diabète .
Effets neuroprotecteurs
Il existe un potentiel pour que this compound soit utilisée dans les médicaments neuroprotecteurs. Sa capacité à interagir avec diverses voies neurologiques pourrait la rendre bénéfique dans le traitement des maladies neurodégénératives .
Applications agrochimiques
Au-delà des applications médicales, ce composé a également des utilisations en agriculture. Il peut être incorporé dans les herbicides et les pesticides, contribuant au développement de nouveaux agrochimiques .
Mécanisme D'action
Target of Action
6-(2-Fluorophenyl)pyridazin-3-amine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that various pyridazine-based compounds have been shown to inhibit phosphodiesterase (pde), leading to enhanced potency
Biochemical Pathways
Pyridazine derivatives have been shown to affect a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities
Propriétés
IUPAC Name |
6-(2-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYQZMXUKPITAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159818-36-6 | |
| Record name | 6-(2-fluorophenyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)
![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)


![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)



